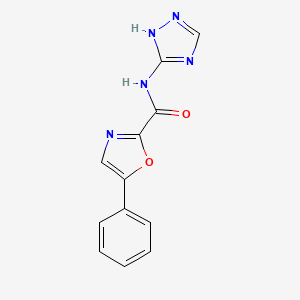

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” is a compound that contains a 1,2,4-triazole moiety . Compounds with a 1,2,4-triazole ring are known to have various biological applications in medicine and are a part of many natural products . They might also be suitable as antiviral and anti-infective drugs .

Synthesis Analysis

A series of similar compounds were synthesized by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine . Their structures were confirmed by 1H NMR, 13C NMR, MS, IR, and elemental analyses .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The synthesized compounds were screened for their antimicrobial activity against three types of plant fungi and two kinds of bacteria, showing promising results .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .

Applications De Recherche Scientifique

Based on the available information, here is a comprehensive analysis of potential scientific research applications for “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide”:

Antimicrobial Activity

Oxazole derivatives have been reported to possess antimicrobial properties, including antibacterial and antifungal activities . Given the structural similarity, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could potentially be explored for its efficacy against various microbial strains.

Anti-inflammatory Drugs

Some oxazole compounds are used in the development of anti-inflammatory drugs . The compound may serve as a scaffold for designing new anti-inflammatory agents.

Anticancer Agents

Triazole derivatives have shown cytotoxic activities against tumor cell lines . The compound “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be investigated for its potential anticancer properties.

Kinase Inhibition

Oxazolo[5,4-d]pyrimidine scaffolds are known to inhibit kinases, which are important targets in cancer therapy . The compound may be researched for kinase inhibitory activity.

Antiviral Agents

Oxazole derivatives have been identified as potent antiviral agents . Research could be directed towards evaluating the antiviral capabilities of this compound.

Agricultural Applications

Oxazoles are also utilized in agriculture for various biological functions . The compound could be assessed for its utility in agricultural settings.

Drug Discovery and Synthesis

The compound’s oxazole moiety makes it a candidate for drug discovery and synthesis research, particularly in the search for novel medicinal compounds .

Pharmacophore Development

Due to its unique structure, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be used as a pharmacophore in the development of new drugs targeting diverse molecular targets .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .

Safety and Hazards

Propriétés

IUPAC Name |

5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJVKAMGRPXEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2960862.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)